molecular formula C20H14Cl2N2S B2749528 (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-82-9

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2749528
CAS RN: 476672-82-9
M. Wt: 385.31
InChI Key: ANVDTJSQJOJXIY-YBEGLDIGSA-N
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Description

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as DCTA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Nonlinear Optical Properties and Optoelectronic Applications

Designed and synthesized thiophene dyes, including variants closely related to (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, have shown promising applications in optoelectronic devices aimed at protecting human eyes and optical sensors. These compounds exhibit nonlinear absorption and optical limiting behavior, which are essential for stabilizing light sources in optical communications. The demonstration of these properties under specific laser excitation highlights their potential in photonics and optoelectronics, contributing to advancements in eye and sensor protection technologies (Anandan et al., 2018).

Aggregation-Induced Emission and Piezochromic Behaviors

Research on a novel diphenylacrylonitrile derivative, which shows structural similarities to the compound , revealed aggregation-enhanced emission (AIE) effects and piezochromic behaviors. These properties are significant for the development of materials with potential applications in sensing, imaging, and display technologies. The ability of these compounds to change fluorescence color under different conditions (e.g., pressure) opens up new possibilities for smart and responsive materials in various scientific and industrial applications (Ouyang et al., 2016).

Cytotoxic Properties and Potential Anticancer Applications

Investigations into the structure-activity relationships of 2-phenylacrylonitriles have identified key structural components essential for broad-spectrum cytotoxicity, including those with chlorophenyl and nitrophenyl substituents. These findings suggest that specific modifications to the acrylonitrile and aromatic substituents can enhance cytotoxicity, offering a pathway to the development of potent anticancer agents. The importance of the cyanide moiety for activity underscores the potential of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile and related compounds in anticancer research (Tarleton et al., 2012).

properties

IUPAC Name

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-2-13-6-8-14(9-7-13)18-12-25-20(24-18)16(11-23)10-15-4-3-5-17(21)19(15)22/h3-10,12H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDTJSQJOJXIY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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